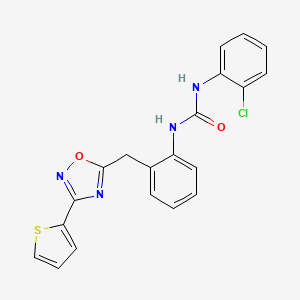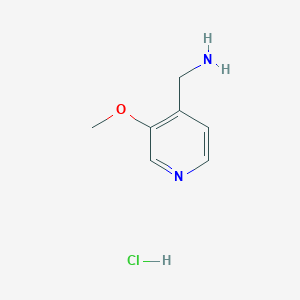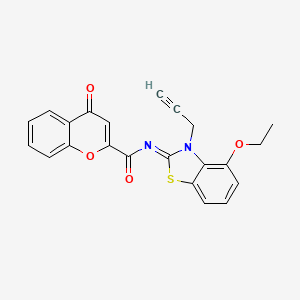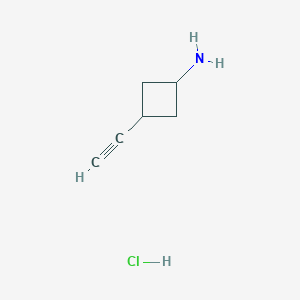
Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The molecular weight of Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1) is 131.6. Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Cyclobutane derivatives are synthesized through various methods, including metal-free dihydroxylation of alkenes and tandem catalysis for asymmetric coupling, highlighting their versatility in creating complex chiral molecules from simple precursors. For instance, cyclobutane malonoyl peroxide enables efficient dihydroxylation of alkenes, resulting in diols with significant syn-selectivity. Similarly, cobalt-catalyzed reactions facilitate the coupling of ethylene with enynes, producing vinylcyclobutenes that can further react to form cyclobutanes with quaternary chiral centers (Jones & Tomkinson, 2012); (Pagar & RajanBabu, 2018).
Applications in Medicinal Chemistry
The unique structural features of cyclobutanes, such as their puckered structure and increased C−C π-character, make them valuable in drug design. They improve pharmacokinetic properties, such as metabolic stability and the ability to interact with biological targets. For instance, cyclobutanes have been employed to prevent cis/trans-isomerization, replace larger cyclic systems, and increase metabolic stability, among other benefits in small molecule drug candidates (van der Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).
Novel Synthetic Pathways
Research also delves into creating new pathways for the synthesis of cyclobutane-fused compounds. Photocatalytic [2 + 2] cycloadditions have been developed to construct cyclobutane-fused pyridinyl sulfonyl fluorides, which are precursors for further chemical transformations. These methodologies facilitate the synthesis of compounds with potential biological activities and applications in click chemistry (Liu, Wang, & Qin, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-ethynylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKGSOIXJBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1) | |
CAS RN |
2219379-71-0 |
Source


|
| Record name | 3-ethynylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

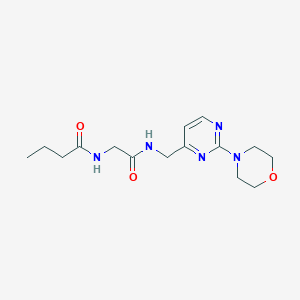
![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)


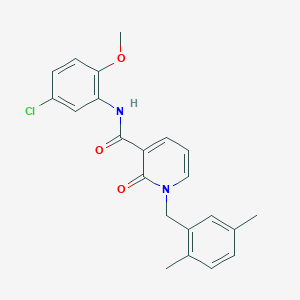

![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)
